molecular formula C17H17N3S2 B2958898 2,4-Dimethyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole CAS No. 896058-62-1

2,4-Dimethyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole

Cat. No. B2958898
CAS RN: 896058-62-1
M. Wt: 327.46
InChI Key: STPHINHQVXOYAH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2,4-Dimethyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole” consists of a thiazole ring attached to a pyridazine ring via a sulfur atom. The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The pyridazine ring is a six-membered ring with two nitrogen atoms. The compound also contains two methyl groups attached to the thiazole ring and a methylbenzyl group attached to the pyridazine ring via a sulfur atom.

Scientific Research Applications

Antimicrobial and Antioxidant Properties

  • Schiff bases derived from 1,3,4-thiadiazole compounds, including those with structural similarities to the query compound, have shown significant antimicrobial activities and DNA protective abilities against oxidative stress. Compounds with the 1,3,4-thiadiazole core have been identified for their potential in chemotherapy strategies due to their cytotoxicity against cancer cell lines (Gür et al., 2020).

Electrochemical and Photophysical Characterization

  • Thiazolothiazole derivatives exhibit strong blue fluorescence and reversible electrochromic properties, making them attractive for optoelectronic applications, electron transfer sensing, and photochemical uses (Woodward et al., 2017).

Antibacterial Activity and Mechanism of Action

  • 1,3,4-Oxadiazole thioether derivatives have been designed and assessed for their antibacterial activities against specific pathogens, showcasing the potential of thiazole-containing compounds in addressing bacterial resistance and exploring new antibacterial agents (Song et al., 2017).

Synthesis and Structural Analysis

  • Research on the synthesis of new pyridazinones, pyridazin-6-imines, and related compounds indicates the versatility of pyridazine and thiazole derivatives in synthesizing a wide range of heterocyclic compounds with potential biological activities (Sayed et al., 2002).

Antioxidant Activity Evaluation

  • Novel 5,7-dimethyl-3H-thiazolo[4,5-b]pyridines were synthesized and their antioxidant activities evaluated, highlighting the significance of structural modifications in enhancing biological activities of thiazole and pyridine derivatives (Chaban et al., 2013).

Mechanism of Action

Thiazoles

are a class of organic compounds that contain a five-membered aromatic ring made up of three carbon atoms and two heteroatoms, nitrogen and sulfur . They are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

properties

IUPAC Name

2,4-dimethyl-5-[6-[(2-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S2/c1-11-6-4-5-7-14(11)10-21-16-9-8-15(19-20-16)17-12(2)18-13(3)22-17/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPHINHQVXOYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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